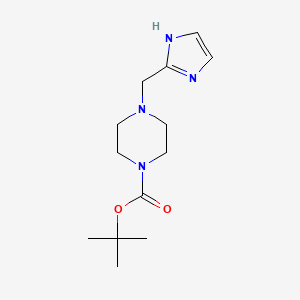

tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C13H22N4O2 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)10-11-14-4-5-15-11/h4-5H,6-10H2,1-3H3,(H,14,15) |

InChI Key |

JSFULGIKYCQWSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Starting Material: 1-tert-Butoxycarbonyl-piperazine (Boc-piperazine)

Boc-piperazine is a common protected form of piperazine used to control reactivity during synthesis. It can be commercially sourced or prepared by reacting piperazine with di-tert-butyl dicarbonate under mild conditions.

Introduction of Imidazol-2-ylmethyl Group

The key step is the installation of the imidazol-2-ylmethyl substituent at the 4-position of the piperazine ring. Common approaches include:

- Reductive amination of Boc-piperazine with imidazole-2-carboxaldehyde.

- Nucleophilic substitution using a suitable halomethyl imidazole derivative.

A representative procedure from related compounds is summarized below.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Boc-piperazine + imidazole-2-carboxaldehyde, reductive amination conditions (e.g., NaBH3CN, MeOH, room temp) | Formation of this compound via reductive amination | 85-95% (typical) |

| 2 | Purification by recrystallization or chromatography | Isolation of pure product | - |

- The reductive amination is generally performed at room temperature for several hours.

- Sodium cyanoborohydride (NaBH3CN) is a common reducing agent for reductive amination due to its selectivity.

- Solvents like methanol or ethanol are typical.

- The Boc group protects the secondary amine during the reaction, preventing side reactions.

Alternative Methods

- One-pot click chemistry approaches have been reported for related tert-butyl 4-substituted piperazine carboxylates, but these mostly involve triazole derivatives rather than imidazole.

- Halomethylation of Boc-piperazine followed by substitution with imidazole nucleophile is a plausible route but less commonly used due to potential side reactions.

Reaction Conditions and Yields from Literature

Summary Table of Preparation Steps

| Step Number | Description | Reagents | Conditions | Expected Outcome |

|---|---|---|---|---|

| 1 | Boc protection of piperazine | Piperazine, di-tert-butyl dicarbonate | Room temp, MeOH, 3 h | Boc-piperazine |

| 2 | Reductive amination with imidazole-2-carboxaldehyde | Boc-piperazine, imidazole-2-carboxaldehyde, NaBH3CN | Room temp, MeOH, several hours | This compound |

| 3 | Purification | Recrystallization or chromatography | - | Pure final compound |

Additional Notes and Considerations

- The Boc protecting group is stable under reductive amination conditions but can be removed later if free piperazine is desired.

- Reaction monitoring by TLC or HPLC is recommended to ensure completion.

- Purification typically involves silica gel chromatography or crystallization from suitable solvents.

- The compound’s structure can be confirmed by NMR (1H, 13C), MS, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the imidazole ring or the piperazine moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It can be employed in the design of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, infections, and neurological disorders .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable building block for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, facilitating selective functionalization. The imidazol-2-ylmethyl substituent distinguishes this compound from analogs with other heterocycles or substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Piperazine-Carboxylate Derivatives

Stability and Reactivity

- Triazole Analogs (Compounds 1a, 1b): These compounds exhibit instability in acidic environments (simulated gastric fluid), likely due to hydrolysis of the oxazolidinone ring or triazole moiety.

- Imidazole Derivatives : The imidazole ring in the target compound is more resistant to acid-catalyzed degradation compared to triazoles, though its stability under physiological conditions requires further study.

- Carbonyl-Modified Analog () : The carbonyl group in tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate may increase susceptibility to nucleophilic attack but enhances hydrogen-bonding capacity.

Physicochemical Properties and Drug-Likeness

Table 2: Predicted Physicochemical Properties

| Property | Target Compound | Triazole Analogs (1a, 1b) | Imidazole-Carbonyl Analog | Methylpiperazine Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 280.32 | ~450–470 | 280.32 | 214.29 |

| Log P (Predicted) | ~1.5–2.0 | ~2.5–3.0 | ~1.0–1.5 | ~1.8–2.2 |

| Hydrogen Bond Donors | 2 (imidazole) | 3–4 | 2 (imidazole) | 0 |

| Hydrogen Bond Acceptors | 4 | 6–7 | 5 | 3 |

| Solubility (mg/mL) | Moderate | Low | Moderate | High |

Notes:

- The target compound’s imidazole group balances polarity and lipophilicity, favoring membrane permeability.

- Triazole analogs suffer from poor solubility and stability, limiting their drug-likeness.

Biological Activity

Tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The combination of a piperazine moiety with an imidazole ring suggests diverse pharmacological properties, particularly in drug design. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H22N4O2, with a molecular weight of approximately 266.34 g/mol. The structure incorporates a tert-butyl group, which enhances lipophilicity, and an imidazole ring known for its role in biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C13H22N4O2 |

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | tert-butyl 4-((1H-imidazol-2-yl)methyl)piperazine-1-carboxylate |

| CAS Number | 2891598-88-0 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Compounds featuring imidazole and piperazine structures are known to exhibit activities such as:

- Antimicrobial Effects : Research indicates that similar compounds can inhibit bacterial growth by targeting cell membrane integrity.

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

Pharmacological Studies

A variety of studies have investigated the pharmacological properties of this compound:

- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to certain biological targets, influencing receptor activity and enzyme inhibition.

- Cytotoxicity Tests : MTT assays have been employed to evaluate the cytotoxic effects on cancer cell lines, with promising results indicating potential as an anticancer agent.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Study on Anticancer Activity : A study demonstrated that derivatives of imidazole-piperazine compounds exhibited significant cytotoxic effects against A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Activity Evaluation : Another investigation revealed that structurally similar compounds displayed notable antibacterial activity against Gram-positive bacteria, suggesting a potential role in treating infections .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Piperazine Derivative : The initial step involves the formation of the piperazine ring through cyclization reactions.

- Imidazole Attachment : Subsequent reactions introduce the imidazole moiety via nucleophilic substitution.

- Carboxylate Formation : Finally, the carboxylic acid functional group is introduced to complete the synthesis.

Specific conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during these steps .

Comparative Analysis

To better understand the structural diversity and biological implications, here’s a comparison with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | Structure | Contains bromine substituent; potential for increased reactivity. |

| Tert-butyl 3-(triazol-1-yl)phenylpiperazine-1-carboxylate | Structure | Incorporates triazole; known for different receptor interactions. |

| Tert-butyl 4-(pyridin-2-yl)methylpiperazine-1-carboxylate | Structure | Pyridine ring enhances solubility; different pharmacological properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.